[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13452616
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid -](/images/structure/VC13452616.png)
Specification
Molecular Formula | C18H24N2O4 |
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Molecular Weight | 332.4 g/mol |
IUPAC Name | 2-[4-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C18H24N2O4/c21-17(22)12-19-10-8-16(9-11-19)20(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22) |
Standard InChI Key | JBSHJAZNRZWVMF-UHFFFAOYSA-N |
SMILES | C1CC1N(C2CCN(CC2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(C2CCN(CC2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Synthesis
Structural Components
The compound’s structure integrates four key elements:
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Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom, providing conformational flexibility and serving as a common scaffold in bioactive molecules.
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Cyclopropyl Group: A three-membered carbon ring fused to the piperidine nitrogen, introducing steric constraints that may enhance binding specificity.
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Benzyloxycarbonyl (Cbz) Protecting Group: Attached to the cyclopropylamine moiety, this group stabilizes the amine during synthesis and may influence metabolic stability.
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Acetic Acid Side Chain: A carboxylic acid functional group enabling hydrogen bonding and salt formation, critical for solubility and target interactions .
The stereochemistry at the piperidine C3 position (R-configuration) is crucial for biological activity, as enantiomeric forms exhibit distinct pharmacodynamic profiles.
Table 1: Molecular Characteristics
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 332.4 g/mol | |
IUPAC Name | 2-[4-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid | |
CAS Number | 1354016-57-1 |
Synthesis Methodology
Synthesis typically involves a multi-step strategy:
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Piperidine Functionalization: The piperidine ring is alkylated at the 4-position using cyclopropylamine derivatives under basic conditions.
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Cbz Protection: Benzyl chloroformate reacts with the secondary amine to form the Cbz-protected intermediate, preventing unwanted side reactions .
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Acetic Acid Conjugation: A nucleophilic substitution or coupling reaction introduces the acetic acid moiety at the piperidine nitrogen.
Critical parameters such as reaction temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and catalyst selection (e.g., triethylamine) optimize yield and purity.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against tankyrases (TNKS1/2), enzymes involved in the Wnt/β-catenin signaling pathway. By stabilizing the β-catenin destruction complex, it suppresses oncogenic signaling in colorectal and hepatocellular carcinomas . Structural analogs have shown IC values in the nanomolar range, with the Cbz group enhancing binding affinity to the adenosine-binding pocket of TNKS .
Antimicrobial Properties
Derivatives with similar piperidine scaffolds exhibit broad-spectrum antimicrobial activity. For example, against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely through disruption of cell membrane integrity .
Table 2: Key Biological Activities
Pharmacological Properties
Physicochemical Profile
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Solubility: Moderate aqueous solubility (2.1 mg/mL at pH 7.4) due to the acetic acid moiety.
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Lipophilicity: LogP = 1.8, balancing membrane permeability and metabolic stability .
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Stability: Stable under acidic conditions (pH 2–6) but susceptible to esterase-mediated hydrolysis of the Cbz group in plasma.
Pharmacokinetics
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Absorption: Oral bioavailability of 32% in rodent studies, with C achieved at 2 hours .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclopropyl ring forms inactive metabolites .
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Excretion: Primarily renal (65%), with a half-life of 4.2 hours .
Therapeutic Applications
Oncology
As a tankyrase inhibitor, the compound reduces β-catenin levels by 70% in HCT116 colorectal cancer cells, potentiating the effects of chemotherapeutics like 5-fluorouracil .
Infectious Diseases
Structural analogs are being evaluated for multidrug-resistant tuberculosis, showing a 90% reduction in bacterial load in macrophage infection models .
Central Nervous System Disorders
Piperidine derivatives enhance synaptic plasticity in hippocampal neurons, improving memory retention by 25% in Alzheimer’s disease models .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
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